3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile is a chemical compound categorized as an organic molecule. It is characterized by the presence of a methoxy group and a piperidine moiety attached to a benzonitrile framework. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry.
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile falls under the class of 1-benzoylpiperidines and is associated with several chemical families, including benzene derivatives and piperidine compounds. Its systematic classification includes:
The synthesis of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile typically involves multi-step organic reactions. Common methods include:
Specific synthetic routes might involve the use of protecting groups to ensure selectivity during the reaction steps, particularly when dealing with multiple functional groups. Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and purity.
The molecular formula of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile is . Its structure features:
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile can participate in several chemical reactions:
The reactivity of this compound is influenced by its functional groups, with the piperidine nitrogen acting as a nucleophile in various reactions, while the methoxy group can stabilize positive charges during electrophilic attacks.
Some key physical properties include:
Chemical properties include:
Relevant data from chemical databases indicate that it has moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile holds promise in medicinal chemistry due to its potential pharmacological activities. Applications include:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for future clinical applications .
The emergence of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile represents a strategic evolution in medicinal chemistry’s pursuit of structurally sophisticated small molecules. This compound arose during the early 2010s from systematic efforts to optimize high-throughput screening (HTS) hits targeting neuromodulatory proteins, particularly within the solute carrier (SLC) transporter family. Its benzonitrile core, linked via an ether bridge to a piperidine oxygen, embodies a deliberate scaffold hybridization strategy merging elements of aryl nitriles—known for hydrogen-bonding capabilities—with the three-dimensional spatial diversity of N-heterocycles. This design was partly inspired by earlier work on benzamide-based choline transporter inhibitors like ML352, identified from the Molecular Libraries Probe Production Centers Network (MLPCN) library [1]. The compound’s disclosure coincided with advances in synthetic methodologies for C-O bond formation, enabling efficient access to such aryloxy-piperidine architectures. Its initial characterization focused primarily on in vitro target engagement, laying the groundwork for subsequent structure-activity relationship (SAR) explorations aimed at enhancing potency and selectivity.
The therapeutic significance of 3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile stems from its dual-targeting potential across neurological and oncological/infectious domains, underpinned by its unique pharmacophore.
Table 1: Key Therapeutic Applications and Biological Activities
Therapeutic Area | Molecular Target/Pathway | Key Biological Activity | Experimental Evidence |
---|---|---|---|
Neurology | Presynaptic Choline Transporter (CHT) | Inhibition of choline reuptake, enhancing cholinergic signaling | IC₅₀ ~0.6-10 µM in CHT functional assays [1] |
Oncology | YAP-TEAD Protein-Protein Interface | Disruption of oncogenic transcription complex formation | Kd ~0.6-10 µM in TEAD4 binding assays [8] |
Infectious Disease | Undefined bacterial targets | Moderate growth inhibition in M. tuberculosis screens | MIC values ≥10 µM [7] |
Neurological Applications: The compound demonstrates potent inhibition of the presynaptic choline transporter (CHT/SLC5A7), a critical regulator of acetylcholine synthesis. By blocking choline reuptake, it elevates synaptic choline availability, thereby amplifying cholinergic neurotransmission. This mechanism is pharmacologically relevant for disorders characterized by cholinergic hypofunction, such as Alzheimer’s disease and myasthenic syndromes [1]. Quantitative structure-activity relationship (QSAR) models indicate that the 3-methoxy group and the benzonitrile moiety are crucial for CHT binding affinity, likely through interactions with hydrophobic subpockets and hydrogen-bond accepting residues.
Oncology Applications: Derivatives incorporating the piperidinyloxy-benzonitrile motif (e.g., pyrazolo-piperidinone hybrids) exhibit promising activity against the YAP-TEAD oncogenic transcription complex, particularly targeting TEAD’s Interface 3. This interface, crucial for co-activator binding, is disrupted by these compounds, leading to downregulation of Hippo pathway target genes like CTGF and TGF-β1 [8]. Activity against KRAS-mutant colorectal cancer cells (e.g., HCT116) resistant to other targeted agents highlights its potential in addressing therapeutic resistance.
Infectious Disease: While less characterized, the scaffold shows moderate activity against Mycobacterium tuberculosis, possibly linked to bioenergetic disruption analogous to ATP synthase inhibitors like bedaquiline. However, potency remains lower than specialized agents, necessitating further optimization [7].
3-Methoxy-4-(Piperidin-3-Yl-Oxy)-Benzonitrile exemplifies a purpose-built hybrid scaffold engineered for engaging complex binding sites, particularly allosteric pockets and enzyme inhibitory domains. Its molecular architecture confers distinct advantages:
Table 2: Structural Features Enabling Target Engagement
Structural Feature | Role in Target Engagement | Optimization Strategy |
---|---|---|
Benzonitrile Moiety | Hydrogen bond acceptor; dipole stabilization | Replacement with trifluoromethyl improved metabolic stability [6] |
3-Methoxy Group | Hydrophobic enclosure filling; steric gating | Optimization to ethoxy or halogens modulated potency |
Piperidin-3-yl-Oxy Linker | Vectorial positioning; conformational flexibility control | Ring constraint (e.g., pyrrolidine) reduced activity |
Protonatable Nitrogen | Salt bridge formation with Asp/Glu residues | Acylation abolished CHT inhibition [1] |
Enzyme Inhibition Mechanisms: Beyond transporters and receptors, the scaffold inhibits enzymes through non-catalytic site binding. In histone demethylases (e.g., KDM2B/5), the benzonitrile may chelate the catalytic iron ion in the Jumonji domain, while the piperidine provides bulk to occupy adjacent hydrophobic grooves [3]. For the presynaptic choline transporter, SAR studies reveal that N-substitution on the piperidine (e.g., methyl groups) significantly reduces activity, suggesting the protonatable nitrogen is essential for ionic interactions within the CHT substrate pore [1].
Scaffold Hybridization Principles: The molecule embodies three hybridization strategies:
These design principles underscore its versatility as a privileged scaffold capable of being tailored toward diverse target classes through rational structural perturbation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1